L-Allose

Vue d'ensemble

Description

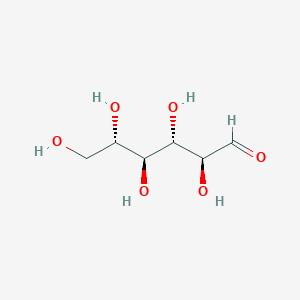

L-Allose is a rare aldohexose monosaccharide, which is an epimer of D-glucose at the C-3 position It is a naturally occurring sugar but is found in very small quantities in nature

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Allose can be synthesized from L-psicose through the action of L-ribose isomerase. The conversion reaction typically involves a reaction mixture containing 10% L-psicose and immobilized L-ribose isomerase at 40°C. The yield of this compound at equilibrium is approximately 35% .

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods using microorganisms and their enzymes. For instance, L-ribose isomerase from Cellulomonas parahominis MB426 can be used to convert L-psicose to this compound. The enzyme is immobilized on DIAION HPA25L resin and can be reused multiple times without significant loss of activity .

Analyse Des Réactions Chimiques

Oxidation Reactions

L-Allose undergoes oxidation at its aldehyde or terminal hydroxyl groups, producing derivatives with industrial relevance.

Aldonic Acid Formation

-

Product : L-Allonic acid (aldonic acid).

-

Mechanism : Selective oxidation of the C1 aldehyde group to a carboxylic acid.

Aldaric Acid Formation

-

Product : L-Altraric acid (aldaric acid), a dicarboxylic acid.

-

Key Insight : Oxidation of both C1 and C6 groups yields an achiral product due to internal symmetry .

Periodate Oxidation

-

Product : Formic acid and erythrose fragments via cleavage of C2–C3 and C4–C5 bonds.

-

Stoichiometry : 3 equivalents of HIO₄ consumed per this compound molecule .

Reduction Reactions

Reduction of this compound produces sugar alcohols (alditols) with modified functional properties.

-

Product : L-Allitol, an achiral alditol due to symmetrical C1–C6 hydroxylation.

-

Application : Used in low-calorie sweeteners and pharmaceutical excipients .

Isomerization

Enzymatic isomerization enables bidirectional conversion between this compound and rare ketoses.

-

Enzyme : L-Rhamnose isomerase (L-RI) or L-Ribose isomerase .

-

Substrates : Reversibly converts L-psicose to this compound .

-

Conditions :

-

Yield : 35% conversion from L-psicose under industrial conditions .

Protection/Deprotection Reactions

Hydroxyl group manipulation is critical for synthesizing this compound derivatives.

Acetylation

-

Product : Peracetylated this compound (C2–C5 hydroxyls protected).

-

Application : Facilitates selective functionalization at C1 or C6 .

Deprotection

-

Product : Regenerated hydroxyl groups for downstream reactions.

Osazone Formation

Reaction with phenylhydrazine aids structural characterization.

-

Product : L-Allosazone (bis-phenylhydrazone).

-

Use : Differentiates aldoses from ketoses via crystalline precipitate formation .

Industrial Biocatalysis

Immobilized enzymes enhance this compound production efficiency:

| Parameter | Value | Source |

|---|---|---|

| Substrate | L-Psicose (100–400 g/L) | |

| Immobilized Enzyme | L-RI on HPA25L resin | |

| Thermostability | Half-life: 12 days at 65°C | |

| Catalytic Cycles | 7 cycles (this compound) |

Key Research Findings

-

Thermostability : L-RI enzymes retain >80% activity at 70–80°C, enabling industrial scalability .

-

Crystallography : Crystal structures of L-RI from E. coli elucidate substrate-binding mechanisms .

-

Toxicity : Acute LD₅₀ of D-allose (a related enantiomer) in rats is 20.5 g/kg, supporting safety in food applications .

Applications De Recherche Scientifique

Biochemical Properties and Synthesis

L-Allose is characterized by its molecular formula and a molecular weight of 180.16 g/mol. It is primarily synthesized through enzymatic reactions involving L-psicose and D-tagatose, utilizing immobilized enzymes for efficient conversion. A study demonstrated that L-ribose isomerase from Cellulomonas parahominis can effectively convert L-psicose to this compound with a yield of approximately 23% after crystallization .

Health Benefits

This compound exhibits several health-related properties, making it a candidate for functional food applications:

- Anti-tumor Activity : Research indicates that D-allulose (closely related to this compound) possesses anti-tumor properties, suggesting potential applications in cancer therapies .

- Cryoprotective Effects : this compound has been shown to protect cells from damage during freezing processes, which is crucial in biopreservation and cryopreservation techniques .

- Antioxidative Properties : The antioxidative capacity of this compound contributes to its potential role in reducing oxidative stress-related diseases .

Applications in Food Industry

This compound's sweetness profile and low caloric content make it an attractive alternative sweetener in food products. Its ability to mimic the taste of traditional sugars without contributing to caloric intake positions it as a viable option for diabetic-friendly formulations.

Pharmaceutical Applications

This compound is being investigated for its role in drug formulations due to its biocompatibility and potential therapeutic effects:

- Drug Delivery Systems : The incorporation of this compound into drug delivery systems can enhance the stability and bioavailability of certain pharmaceuticals.

- Adjuvant in Vaccines : Preliminary studies suggest that this compound may function as an adjuvant, enhancing immune response when included in vaccine formulations.

Case Study 1: Enzymatic Production of this compound

A study focused on the enzymatic production of this compound from L-psicose using immobilized enzymes demonstrated efficient conversion rates with minimal loss of enzyme activity over multiple uses. The study highlighted the potential for scaling up production processes for industrial applications .

Case Study 2: Antioxidative Effects

Research investigating the antioxidative effects of D-allulose indicated similar properties for this compound, suggesting its utility in formulations aimed at combating oxidative stress. The findings support further exploration into its application as a dietary supplement or functional food ingredient .

Mécanisme D'action

L-Allose exerts its effects through various molecular pathways. It has been shown to regulate reactive oxygen species, induce cell cycle arrest, and promote apoptosis in cancer cells. The primary molecular targets include thioredoxin-interacting protein molecules, which play a crucial role in its anti-cancer and anti-inflammatory activities .

Comparaison Avec Des Composés Similaires

L-Allose is one of the sixteen possible stereoisomers of aldohexoses. Similar compounds include:

D-Allose: An epimer of this compound.

D-Glucose: A common aldohexose with different stereochemistry.

D-Mannose: Another aldohexose with distinct biological functions.

D-Galactose: Widely found in nature and has different applications.

Uniqueness: this compound is unique due to its rare occurrence and specific biological activities, such as its potential use as an anti-cancer agent and its low caloric value, making it suitable for use in low-calorie sweeteners .

Activité Biologique

L-Allose is a rare sugar, specifically a C-3 epimer of D-glucose, which has garnered attention for its potential biological activities. This monosaccharide has been studied for its effects on various biological processes, including anti-proliferative activity against cancer cells, metabolic regulation, and potential therapeutic applications in conditions such as diabetes and obesity.

Anti-Proliferative Effects

Research has demonstrated that this compound exhibits significant anti-proliferative effects on certain cancer cell lines. A study evaluated the anti-proliferative activity of various rare aldohexoses, including this compound, against human leukemia (MOLT-4F) and prostate cancer (DU-145) cell lines. The findings indicated that this compound could inhibit cell growth effectively at concentrations of 5 mM and 20 mM, with a notable reduction in cell viability observed in treated groups compared to controls .

Table 1: Anti-Proliferative Activity of Rare Aldohexoses

| Sugar Type | Concentration (mM) | Cell Line | % Cell Growth Inhibition |

|---|---|---|---|

| This compound | 5 | DU-145 | 46% |

| This compound | 20 | DU-145 | Significant inhibition |

| D-Allose | 5 | DU-145 | 60% |

| D-Idose | 5 | DU-145 | 77% |

The mechanism behind the anti-proliferative effects of this compound is believed to be linked to its ability to interfere with glucose metabolism in cancer cells. Unlike conventional chemotherapeutic agents, which can be cytotoxic to normal cells, this compound selectively targets cancerous cells by modulating their glucose uptake pathways. This unique property positions this compound as a potential "seed" compound for developing novel anticancer therapies .

Metabolic Effects

This compound has also been implicated in metabolic regulation. Its structural similarity to glucose allows it to engage with glucose transporters, potentially affecting insulin sensitivity and glucose homeostasis. This characteristic suggests that this compound may have applications in managing diabetes and metabolic syndrome. Studies have indicated that rare sugars like this compound can improve insulin sensitivity and reduce blood sugar levels in animal models .

Antioxidant Properties

Emerging research indicates that this compound may possess antioxidant properties, contributing to its biological activity. Antioxidants are crucial for combating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases. The ability of this compound to modulate oxidative stress responses could enhance its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Cancer Cell Studies : Research indicated that treatment with this compound led to a significant reduction in cell viability among various cancer cell lines. The study highlighted the need for further exploration into the specific pathways affected by this compound treatment.

- Metabolic Regulation : Animal studies demonstrated that administration of this compound resulted in improved glucose tolerance and insulin sensitivity, suggesting potential benefits for individuals with type 2 diabetes.

- Antioxidant Activity : Investigations into the antioxidant capacity of this compound revealed that it could reduce reactive oxygen species (ROS) levels in vitro, indicating its potential role in protecting cells from oxidative damage.

Propriétés

IUPAC Name |

(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-MOJAZDJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7635-11-2 | |

| Record name | L-Allose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Allose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-allose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.